molecular formula C24H24N4O5 B13441053 N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide

N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B13441053
M. Wt: 448.5 g/mol
InChI Key: RLNRAGMQSRVMOM-UHFFFAOYSA-N
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Description

N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes benzamide and trimethoxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide typically involves the condensation of 3-benzamidophenylhydrazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or trimethoxybenzamide moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
  • N-((3-Benzamidophenyl)carbamothioyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of benzamide and trimethoxybenzamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H24N4O5/c1-31-20-12-17(13-21(32-2)22(20)33-3)23(29)25-15-26-28-19-11-7-10-18(14-19)27-24(30)16-8-5-4-6-9-16/h4-15,28H,1-3H3,(H,27,30)(H,25,26,29)

InChI Key

RLNRAGMQSRVMOM-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/C=N/NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC=NNC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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